(R)-2-(2-Chlorophenyl)-2-hydroxypropionic Acid
Description
(R)-2-(2-Chlorophenyl)-2-hydroxypropionic acid (CAS: 101513-77-3) is a chiral carboxylic acid characterized by a 2-chlorophenyl group attached to the α-carbon of a 2-hydroxypropionic acid backbone. Its molecular formula is C₉H₉ClO₃, with a molecular weight of 200.62 g/mol. The compound exhibits stereochemical complexity due to the (R)-configuration at the hydroxy-bearing carbon, which influences its biological activity and physicochemical properties .
Key structural features include:
- Chlorine substitution at the ortho position of the phenyl ring.
- A hydroxy group on the α-carbon adjacent to the carboxylic acid.
- Chirality at the α-carbon, critical for interactions in enantioselective processes.
Properties
Molecular Formula |
C9H9ClO3 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(2R)-2-(2-chlorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9ClO3/c1-9(13,8(11)12)6-4-2-3-5-7(6)10/h2-5,13H,1H3,(H,11,12)/t9-/m1/s1 |
InChI Key |
ZEXPENITPLXFLY-SECBINFHSA-N |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1Cl)(C(=O)O)O |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Chlorophenyl)-2-hydroxypropionic Acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method includes the reaction of 2-chlorobenzaldehyde with a chiral auxiliary, followed by reduction and hydrolysis to yield the target compound .
Industrial Production Methods
Industrial production of ®-2-(2-Chlorophenyl)-2-hydroxypropionic Acid often employs large-scale synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may involve the use of specific solvents and catalysts to ensure high purity and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Chlorophenyl)-2-hydroxypropionic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products
Oxidation: 2-(2-Chlorophenyl)-2-oxopropionic Acid.
Reduction: 2-(2-Chlorophenyl)-2-hydroxypropionic Alcohol.
Substitution: 2-(2-Methoxyphenyl)-2-hydroxypropionic Acid.
Scientific Research Applications
®-2-(2-Chlorophenyl)-2-hydroxypropionic Acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(2-Chlorophenyl)-2-hydroxypropionic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Positional Isomers: Chlorophenyl Substitution
The position of chlorine on the phenyl ring significantly alters chemical behavior.
Key Findings :
- Ortho vs. Para Chlorine : Ortho substitution in the target compound increases steric hindrance, reducing enzymatic degradation rates compared to the para isomer .
- Toxicity Profile : Both isomers share acute oral toxicity (H302) and skin corrosion hazards (H314), but para-substituted derivatives may exhibit milder irritation due to reduced electron-withdrawing effects .
Functional Group Variations: Hydroxypropionic Acid Derivatives
Key Findings :
- Chlorine Position : Chlorine on the propionic chain (e.g., R(+)-2-Chloropropionic acid) increases volatility and corrosivity compared to phenyl-substituted analogs .
- Phenyl vs. Aliphatic Backbone : The phenyl group in the target compound enhances UV absorbance and thermal stability but reduces aqueous solubility .
Biological Activity
(R)-2-(2-Chlorophenyl)-2-hydroxypropionic acid (often referred to as (R)-2-CPHA) is a chiral compound known for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and its applications in various fields, including pharmacology and biocatalysis.
Chemical Structure and Properties
(R)-2-CPHA is a derivative of propionic acid, characterized by the presence of a chlorophenyl group. Its molecular formula is C9H9ClO3, and it exhibits chirality, which is crucial for its biological interactions.
Synthesis Methods
The synthesis of (R)-2-CPHA has been explored through various methods, including:
- Biocatalytic Synthesis : A continuous enzymatic process has been developed using microorganisms like Escherichia coli and Pseudomonas putida, achieving high yields and enantiomeric excess (e.e.) .
- Chemical Synthesis : Traditional organic synthesis methods have also been employed, though they often yield lower purity compared to biocatalytic approaches.
Pharmacological Applications
- Anti-inflammatory Properties : Studies indicate that (R)-2-CPHA exhibits anti-inflammatory effects, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response.
- Antioxidant Activity : The compound has demonstrated antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models.
- Neurological Effects : Preliminary research suggests that (R)-2-CPHA may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative conditions.
Case Studies
- A study published in MDPI highlighted the compound's role in modulating pain pathways, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .
- Another investigation focused on its use as a building block for synthesizing more complex pharmaceuticals, showcasing its versatility in drug development .
The biological activity of (R)-2-CPHA can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to active sites of enzymes involved in inflammatory processes, thereby reducing their activity.
- Receptor Modulation : It may interact with specific receptors in the central nervous system, influencing pain perception and mood regulation.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H9ClO3 |
| Molecular Weight | 188.62 g/mol |
| Enantiomeric Excess | >99% |
| Synthesis Yield | 68%-72% |
Future Research Directions
Further research is warranted to fully elucidate the pharmacokinetics and long-term effects of (R)-2-CPHA. Potential areas include:
- Clinical Trials : Evaluating safety and efficacy in human populations.
- Mechanistic Studies : Understanding detailed pathways through which (R)-2-CPHA exerts its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
